molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No.: B1307485
CAS No.: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used as an acylating agent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenylacetyl chloride is typically synthesized by reacting 4-fluorophenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:

4-Fluorophenylacetic acid+Thionyl chloride4-Fluorophenylacetyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Fluorophenylacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Fluorophenylacetic acid+Thionyl chloride→4-Fluorophenylacetyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually conducted at a temperature range of 60-80°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylacetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenylacetic acid.

    Reduction: It can be reduced to 4-fluorophenylethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically carried out in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-Fluorophenylacetic Acid: Formed from hydrolysis.

    4-Fluorophenylethanol: Formed from reduction.

Scientific Research Applications

4-Fluorophenylacetyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJFYRPBYGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395835
Record name 4-Fluorophenylacetyl chloride
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-04-1
Record name 2-(4-Fluorophenyl)acetyl chloride
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Record name 4-Fluorophenylacetyl chloride
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Record name 4-Fluorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Fluorophenylacetic acid [starting compound B] (15 g) was dissolved in thionyl chloride (15 ml) to prepare a solution which was then heated at 60° C. for one hr. Excess thionyl chloride was removed by evaporation under the reduced pressure to give 4-fluorophenylacetyl chloride. The acid chloride was dissolved in acetone (200 ml). Ammonium acetate (112 g) was added to the solution, and the mixture was stirred at room temperature for 17 hr. An aqueous saturated sodium hydrogencarbonate solution (150 ml) was added thereto, and the mixture was stirred at room temperature for one hr. The reaction solution was then extracted with chloroform, and the solvent in the extract was removed by evaporation to give a crude crystal. The resultant crude crystal was washed with a hexane/ethyl acetate (2/1) mixed solution to give 4-fluorophenylacetamide (10.5 g, yield 70%).
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 1-L three-neck flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen bubbler vented to a water scrubber was placed 60.0 g (0.389 mol) of 4-fluorophenylacetic acid, 0.18 g, 0.002 mol) of N,N-dimethylformamide and 250 g of toluene. The addition funnel was charged with 50.4 g (0.397 mol) of oxalyl chloride and added to the reaction mixture over a 10 minute period resulting in gas evolution (4.7° C. exotherm was observed). The reaction mixture was stirred at ambient temperature for 2.5 hours (gas evolution complete) and the head space of the reaction flask was sparged with nitrogen for 10 minutes before storing the material. HPLC assay of the solution indicated that 19.1 wt % of the solution was 4-fluoroacetyl chloride, thus affording a 99% yield. Purification of crude 4-fluorophenylacetyl chloride by vacuum distillation (57-58° C., 0.15 mm Hg) affords 4-fluorophenylacetyl chloride as a clear liquid in 90% yield.
Name
Quantity
0 (± 1) mol
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60 g
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reactant
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0 (± 1) mol
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50.4 g
Type
reactant
Reaction Step Four
Quantity
250 g
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).
Quantity
122.5 kg
Type
reactant
Reaction Step One
Quantity
0.37 kg
Type
reactant
Reaction Step One
Quantity
490 kg
Type
solvent
Reaction Step One
Quantity
105.2 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 150 g (0.974 mol) of 4-fluorophenylacetic acid an 1 mL of N,N-dimethylformamide in 500 mL of toluene at 40 ° C. was treated with 20 mL of thionyl chloride and heated to 400° C. An additional 61.2 mL of thionyl chloride was added dropwise over 1.5 hours. After the addition, the solution was heated at 50° C. for 1 hour, the solvent was removed in vacuo and the residual oil was distilled at reduced pressure (1.5 mmHg) to afford 150.4 g (89.5%) of the title compound, bp=68°-70 ° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step Two
Yield
89.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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